molecular formula C18H20ClN3O B13749748 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-7-chloro-10-(3-(dimethylamino)propyl)- CAS No. 1163-09-3

5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-7-chloro-10-(3-(dimethylamino)propyl)-

Cat. No.: B13749748
CAS No.: 1163-09-3
M. Wt: 329.8 g/mol
InChI Key: ONZPYYBDRDYTAH-UHFFFAOYSA-N
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Description

5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-7-chloro-10-(3-(dimethylamino)propyl)- is a chemical compound known for its significant applications in various fields, including pharmaceuticals and chemical research. This compound is part of the dibenzodiazepine family, which is characterized by a fused ring structure containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-7-chloro-10-(3-(dimethylamino)propyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of chlorinating agents to introduce the chlorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process may involve the use of automated reactors and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-7-chloro-10-(3-(dimethylamino)propyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions often involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-7-chloro-10-(3-(dimethylamino)propyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-7-chloro-10-(3-(dimethylamino)propyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .

Properties

CAS No.

1163-09-3

Molecular Formula

C18H20ClN3O

Molecular Weight

329.8 g/mol

IUPAC Name

2-chloro-5-[3-(dimethylamino)propyl]-11H-benzo[b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C18H20ClN3O/c1-21(2)10-5-11-22-17-9-8-13(19)12-16(17)20-15-7-4-3-6-14(15)18(22)23/h3-4,6-9,12,20H,5,10-11H2,1-2H3

InChI Key

ONZPYYBDRDYTAH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=C(C=C(C=C2)Cl)NC3=CC=CC=C3C1=O

Origin of Product

United States

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